N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
Molecular Formula |
C13H20ClN5 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-17-10-12(8-15-17)14-6-11-7-16-18(9-11)13-4-2-3-5-13;/h7-10,13-14H,2-6H2,1H3;1H |
InChI Key |
UDCNLCSNVHVJQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The resulting pyrazole intermediate is then further functionalized to introduce the cyclopentyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
4-aminopyrazoles: Similar to 3-aminopyrazoles but with the amino group at a different position on the pyrazole ring.
Uniqueness
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure featuring cyclopentyl and pyrazole rings. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C13H20ClN5
- Molecular Weight : 281.78 g/mol
- IUPAC Name : N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways critical for cellular function.
- Neuroprotective Effects : Studies have indicated its role in neuroprotection, particularly in models of neurodegenerative diseases such as Huntington's disease, where it may help modulate neuroinflammation and protect neuronal integrity.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways, which are crucial in the inflammatory response.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific kinases involved in cancer cell proliferation and survival. The dual pyrazole structure could enhance its binding affinity to target proteins involved in tumor growth.
Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities, particularly in models of Huntington's disease. It may modulate pathways related to oxidative stress and apoptosis, offering potential therapeutic benefits for neurodegenerative conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anti-inflammatory Effects | Demonstrated a significant reduction in TNF-alpha and IL-6 levels in animal models after administration of the compound. |
| Anticancer Activity Assessment | In vitro assays showed inhibition of cancer cell lines with IC50 values indicating promising activity against specific tumors. |
| Neuroprotection in Huntington's Disease Models | Reported improved motor function and reduced neuronal loss in treated subjects compared to controls. |
Applications
The unique properties of this compound make it a candidate for various applications:
- Pharmaceutical Development : Potential use as an anti-inflammatory or anticancer agent.
- Neuroscience Research : Investigated for possible therapeutic strategies in neurodegenerative diseases.
- Chemical Biology : Utilized as a tool compound to study enzyme interactions and receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
